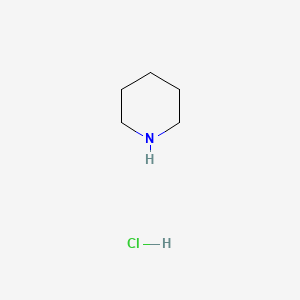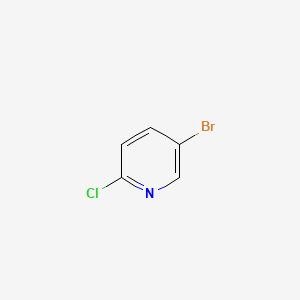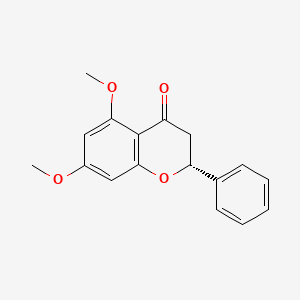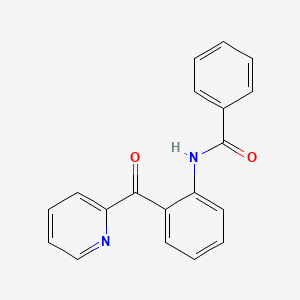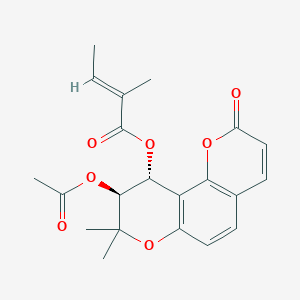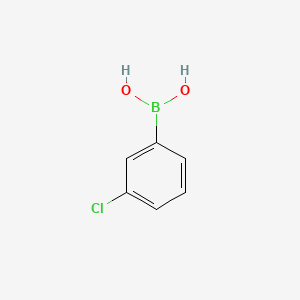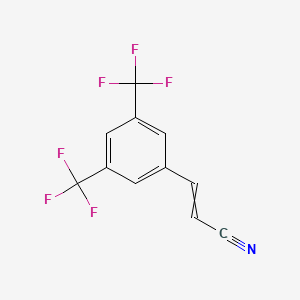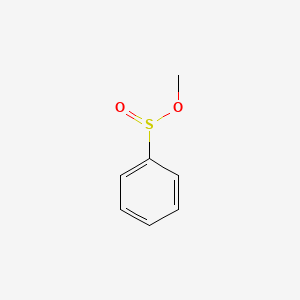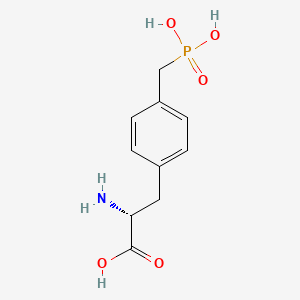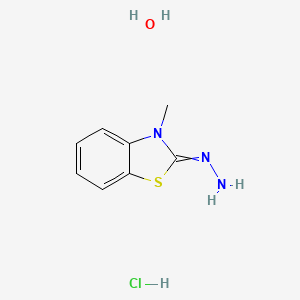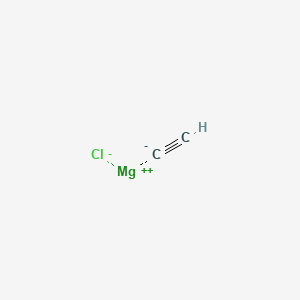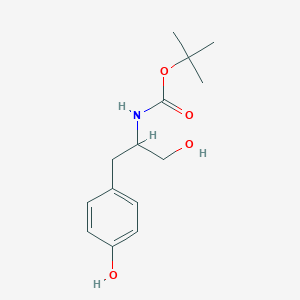
BOC-L-TYR-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BOC-L-TYR-OL: is an organic compound with the molecular formula C13H19NO4. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its unique structure, which includes a tert-butyl group, a hydroxyphenyl group, and a carbamate group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable hydroxyphenyl derivative. One common method involves the reaction of tert-butyl carbamate with 4-hydroxyphenylpropan-2-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the carbamate group, converting it to the corresponding amine.
Substitution: The compound can participate in substitution reactions, especially at the hydroxy groups, where various substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate is used as a building block for the synthesis of more complex molecules. It is also used in studies involving the reactivity of carbamate derivatives .
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways involving carbamate derivatives. It can also serve as a model compound for understanding the behavior of similar molecules in biological systems .
Medicine: In medicinal chemistry, tert-butyl N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate is investigated for its potential therapeutic properties. It may be used in the development of drugs targeting specific enzymes or receptors .
Industry: In industrial applications, this compound is used in the production of polymers and other materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and other specialty products .
Mechanism of Action
The mechanism of action of tert-butyl N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with enzymes and receptors. The carbamate group can undergo hydrolysis, releasing the active amine, which can then interact with biological targets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
- tert-Butyl N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]carbamate
- tert-Butyl (1-hydroxy-3-phenylpropan-2-yl)carbamate
- N-Boc-ethanolamine
Comparison: Compared to these similar compounds, tert-butyl N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate is unique due to the presence of the hydroxyphenyl group. This group imparts distinct chemical and biological properties, making it more suitable for certain applications. For example, the hydroxyphenyl group can enhance the compound’s ability to interact with specific enzymes and receptors, making it a valuable tool in medicinal chemistry and biological research .
Properties
IUPAC Name |
tert-butyl N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-14(2,3)19-13(18)15-11(9-16)8-10-4-6-12(17)7-5-10/h4-7,11,16-17H,8-9H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVXZPOLHFZPKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
